molecular formula C21H16Cl2N2O3 B245038 N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide

N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide

Cat. No. B245038
M. Wt: 415.3 g/mol
InChI Key: OUBBXIHIRAHADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide, commonly known as BDP-9066, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BDP-9066 is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

BDP-9066 acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the kinase. This prevents the phosphorylation of target proteins by CK2, leading to a reduction in cellular signaling pathways that are dependent on CK2 activity.
Biochemical and Physiological Effects:
BDP-9066 has been shown to have a range of biochemical and physiological effects, depending on the specific cellular context. In cancer cells, BDP-9066 has been shown to inhibit cell proliferation and induce apoptosis. In inflammation models, BDP-9066 has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease models, BDP-9066 has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

BDP-9066 has several advantages as a tool compound for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. However, BDP-9066 also has limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on BDP-9066. One area of interest is the development of more potent and selective inhibitors of CK2 that can be used as therapeutic agents. Another area of interest is the investigation of the role of CK2 in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the potential off-target effects of BDP-9066 and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
BDP-9066 is a small molecule inhibitor of the protein kinase CK2 that has gained attention in the scientific community due to its potential as a therapeutic agent. It has been shown to have a range of biochemical and physiological effects, depending on the specific cellular context, and has several advantages as a tool compound for lab experiments. However, further research is needed to optimize its pharmacokinetic properties and to investigate its potential as a therapeutic agent in various disease models.

Synthesis Methods

BDP-9066 can be synthesized using a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzophenone to form the benzoylamino derivative, which is further reacted with 3-aminophenylboronic acid to form the final product, BDP-9066.

Scientific Research Applications

BDP-9066 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 has also been implicated in the development of various diseases, including cancer, inflammation, and neurodegenerative diseases.

properties

Molecular Formula

C21H16Cl2N2O3

Molecular Weight

415.3 g/mol

IUPAC Name

N-(3-benzamidophenyl)-3,5-dichloro-4-methoxybenzamide

InChI

InChI=1S/C21H16Cl2N2O3/c1-28-19-17(22)10-14(11-18(19)23)21(27)25-16-9-5-8-15(12-16)24-20(26)13-6-3-2-4-7-13/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

OUBBXIHIRAHADE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.